molecular formula C20H18ClN3O3 B5596527 N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No. B5596527
M. Wt: 383.8 g/mol
InChI Key: MTAUCZQEFCRWFA-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide focuses on its synthesis, molecular structure, and various properties. While the exact compound is not directly mentioned in available literature, related compounds have been synthesized and analyzed, providing a context for understanding the chemical behavior and properties of similar acetohydrazide compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation reaction of appropriate aldehydes with acetohydrazides in suitable conditions. For example, similar compounds have been synthesized by condensing chloro-substituted aldehydes with quinolinyl acetohydrazides in methanol solutions (Li Jia-ming, 2009). These methods provide a basis for the synthesis of N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various spectroscopic techniques and X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecule. For instance, compounds in this category often display certain conformational features, such as planarity between different rings in the structure, and are characterized by orthorhombic space groups in crystallographic analysis (Jun Tan, 2009).

Chemical Reactions and Properties

The chemical behavior of acetohydrazide compounds involves interactions such as hydrogen bonding, which contributes to their stability and reactivity. These molecules often form dimers or complex chain structures via intermolecular interactions. Their reactivity includes condensation reactions and the potential for forming various derivatives by reacting with different chemical groups (A. Saeed et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and intermolecular forces present in these compounds. The detailed crystallography reveals orthorhombic structures, providing insights into the solid-state characteristics of similar acetohydrazide compounds (Ersin Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are defined by the structural elements of the acetohydrazide compounds. They exhibit specific reactivity patterns such as Schiff base formation and interaction with metals, which are crucial for their potential applications in various fields (S. Shaikh, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound’s biological activity, it’s difficult to speculate on its mechanism of action .

Future Directions

The future research directions for this compound would likely depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has interesting physical or chemical properties .

properties

IUPAC Name

N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-7-8-14-10-15(20(21)23-16(14)9-13)11-22-24-19(25)12-27-18-6-4-3-5-17(18)26-2/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAUCZQEFCRWFA-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)COC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)COC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.